(1-benzofuran-5-yl)methyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
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Properties
IUPAC Name |
1-benzofuran-5-ylmethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-3-11-29-19-7-5-17(6-8-19)22-21(15(2)25-24(28)26-22)23(27)31-14-16-4-9-20-18(13-16)10-12-30-20/h4-10,12-13,22H,3,11,14H2,1-2H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTJBBGHNVTGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3=CC4=C(C=C3)OC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-benzofuran-5-yl)methyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This formula indicates a complex structure that may contribute to its biological activity through various interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrahydropyrimidine derivatives. The compound has been evaluated for its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 125 mg/ml |
| Staphylococcus aureus | 62.5 mg/ml |
| Acinetobacter baumannii | 62.5 mg/ml |
| Klebsiella pneumoniae | Not susceptible |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Acinetobacter baumannii .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies using the MCF-7 breast cancer cell line demonstrated that certain derivatives of tetrahydropyrimidines exhibit cytotoxic effects comparable to established chemotherapeutics like Doxorubicin.
| Compound | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|
| (1-benzofuran derivative) | 10 µM | Lower than Doxorubicin (15 µM) |
| Control | 25 µM | N/A |
The results suggest that this compound could serve as a lead for developing new anticancer therapies .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, the compound has shown anti-inflammatory properties . Studies indicate that it may inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The biological activities of (1-benzofuran-5-yl)methyl derivatives can be attributed to their ability to interact with various molecular targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an allosteric modulator of GPCRs involved in neurotransmission and inflammation .
- Enzyme Inhibition : It may inhibit enzymes related to inflammatory pathways or bacterial growth, contributing to its antimicrobial and anti-inflammatory effects .
- Cell Cycle Disruption : The anticancer activity is likely mediated through disruption of the cell cycle in tumor cells, promoting apoptosis .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a related tetrahydropyrimidine derivative significantly reduced infection rates in a hospital setting, particularly for patients with resistant bacterial strains .
- Cancer Treatment Trials : Clinical trials involving tetrahydropyrimidine derivatives have shown promising results in reducing tumor size in patients with advanced breast cancer .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (1-benzofuran-5-yl)methyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit promising anticancer activities. The Biginelli reaction is often employed in synthesizing such compounds, which have shown efficacy in inhibiting cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Studies have suggested that derivatives of tetrahydropyrimidines may possess neuroprotective properties. These compounds can modulate neurotransmitter systems and exhibit antioxidant effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory disorders .
Case Study 1: Synthesis and Characterization
A study detailed the synthesis of a related tetrahydropyrimidine compound using the Biginelli reaction followed by cycloaddition. The resultant compound demonstrated significant anticancer activity against various cell lines with an 84% yield .
Case Study 2: Neuroprotective Evaluation
In another investigation, a derivative of the tetrahydropyrimidine structure was evaluated for neuroprotective effects in animal models of neurodegeneration. Results indicated a marked improvement in cognitive function and reduced oxidative stress markers .
Q & A
Q. How can the Biginelli reaction be optimized for synthesizing this tetrahydropyrimidine derivative?
The compound can be synthesized via the Biginelli reaction, a one-pot condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. Key parameters include:
- Catalyst selection : Use HCl or Lewis acids (e.g., FeCl₃) to enhance reaction efficiency.
- Solvent optimization : Ethanol or acetic acid improves yield compared to non-polar solvents.
- Temperature control : Reflux conditions (80–100°C) for 6–12 hours typically achieve >70% yield .
- Substituent effects : The 4-propoxyphenyl group may require extended reaction times due to steric hindrance.
Q. What spectroscopic methods are critical for structural elucidation?
- X-ray crystallography : Resolves conformational details (e.g., chair conformation of the tetrahydropyrimidine ring and dihedral angles of substituents) .
- NMR : ¹H NMR confirms the presence of the 1-benzofuran moiety (aromatic protons at δ 6.8–7.5 ppm) and the propoxyphenyl group (triplet for -OCH₂- at δ 3.8–4.2 ppm). ¹³C NMR identifies carbonyl carbons (C=O at δ 165–175 ppm) .
- FT-IR : Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N-H bending) validate core structure .
Q. How can biological activity screening be designed for this compound?
- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Structure-activity relationship (SAR) : Compare with analogs (e.g., 4-phenyl or 4-cyanophenyl derivatives) to assess substituent impact .
Advanced Research Questions
Q. How do substituents influence regioselectivity in Biginelli reactions for this scaffold?
- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring increase electrophilicity of the aldehyde, favoring cyclization .
- Steric effects : Bulky groups (e.g., 4-propoxyphenyl) may reduce reaction rates but improve crystallinity for XRD analysis .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) can shift regioselectivity toward 5-carboxylate isomers .
Q. What computational methods validate electronic properties and reactivity?
- DFT studies : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the C=O group at position 2 is a reactive site for hydrogen bonding .
- Molecular docking : Simulate interactions with biological targets (e.g., dihydrofolate reductase for antibacterial activity) .
- MD simulations : Assess stability of the tetrahydropyrimidine ring in aqueous or lipid bilayer environments .
Q. How can crystallographic data resolve contradictions in hydrogen bonding patterns?
- Intermolecular interactions : XRD reveals N-H···O=C hydrogen bonds between the 2-oxo group and adjacent molecules, stabilizing the crystal lattice .
- Disorder modeling : For flexible substituents (e.g., propoxyphenyl), refine occupancy ratios to resolve atomic position ambiguities .
- Comparative analysis : Overlay structures with analogs (e.g., 4-methoxyphenyl derivatives) to identify consistent bonding motifs .
Methodological Challenges and Solutions
Q. How to address low solubility in bioactivity assays?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) at the benzofuran or pyrimidine positions .
Q. What strategies improve HPLC purity analysis?
- Column selection : C18 columns with 5-µm particle size and acetonitrile/water gradients (60:40 to 90:10) achieve baseline separation .
- Detection : UV at 254 nm (for aromatic and carbonyl chromophores) ensures sensitivity .
- Validation : Spike samples with known impurities (e.g., unreacted β-keto ester) to confirm resolution .
Data Contradiction Analysis
Q. Why do antibacterial results vary across analogs with similar substituents?
Q. How to reconcile discrepancies in XRD and NMR data for conformational analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
